molecular formula C13H10N2O4 B2454729 (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid CAS No. 1284054-92-7

(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid

Cat. No.: B2454729
CAS No.: 1284054-92-7
M. Wt: 258.233
InChI Key: CKXDRILNYIMEPN-UHFFFAOYSA-N
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Description

(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 8-methylchromone with hydrazine hydrate can yield the pyrazole ring, which is then further reacted with acetic anhydride to introduce the acetic acid moiety. The reaction conditions often require the use of catalysts such as Cs2CO3 and solvents like ethanol to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and high-pressure reactors can be employed to enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Cs2CO3, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols

Scientific Research Applications

Chemistry

In chemistry, (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various organic synthesis reactions.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound can be used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: These compounds share the chromene ring structure and have similar chemical properties.

    Pyrazole derivatives:

Uniqueness

What sets (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid apart from similar compounds is its unique combination of functional groups. The presence of both the chromene and pyrazole rings, along with the acetic acid moiety, provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-7-2-3-10-8(4-7)12-9(13(18)19-10)5-14-15(12)6-11(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXDRILNYIMEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2N(N=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284054-92-7
Record name 2-{8-methyl-4-oxo-1H,4H-chromeno[4,3-c]pyrazol-1-yl}acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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